Allyl D-Glucuronate-13C6
CAS No.:
Cat. No.: VC0199074
Molecular Formula: C₃¹³C₆H₁₄O₇
Molecular Weight: 240.16
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₃¹³C₆H₁₄O₇ |
|---|---|
| Molecular Weight | 240.16 |
Introduction
Chemical Structure and Properties
Allyl D-Glucuronate-13C6 is a carbon-13 labeled variant of allyl D-glucuronate, where all six carbon atoms of the glucuronic acid moiety are isotopically enriched. This stable isotope labeling provides unique spectroscopic properties that make the compound valuable for metabolic tracking and analysis.
Nomenclature and Identification
The compound is known by several names in scientific literature:
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Allyl D-Glucuronate-13C6 (primary name)
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D-Glucopyranuronic Acid-13C6 2-Propen-1-yl Ester
Physical and Chemical Properties
The physical and chemical properties of Allyl D-Glucuronate-13C6 are summarized in Table 1.
Table 1: Physical and Chemical Properties of Allyl D-Glucuronate-13C6
| Property | Value |
|---|---|
| Molecular Formula | C₃¹³C₆H₁₄O₇ |
| Molecular Weight | 240.16 g/mol |
| Physical Appearance | White solid |
| Solubility | Soluble in chloroform, dichloromethane, DMSO |
| Purity (commercial) | Typically ≥98% |
| SMILES Notation | O[13CH]113C@H13C@@H13C@H13C@@HO1 |
| Storage Conditions | 2-8°C, protected from air and light |
The structure consists of a 13C-labeled glucuronic acid core with an allyl ester group at the carboxylic acid position. This specific configuration enables the compound to serve as a valuable precursor in various biochemical applications .
Synthesis and Preparation
The synthesis of Allyl D-Glucuronate-13C6 represents a specialized area of carbohydrate chemistry that requires precise control of stereochemistry and selective protection/deprotection strategies.
Synthetic Approach
The primary synthetic route for Allyl D-Glucuronate-13C6 begins with α-D-[13C6]-glucose and proceeds through a multi-step process. The synthesis was described in the Journal of Labelled Compounds and Radiopharmaceuticals (2011), highlighting the chemical transformation of the isotopically labeled starting material into the desired allyl glucuronate product .
The synthesis typically involves:
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Protection of hydroxyl groups of α-D-[13C6]-glucose
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Selective oxidation of the primary alcohol to carboxylic acid
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Esterification with allyl alcohol
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Selective deprotection of the hydroxyl groups
This procedure maintains the stereochemical integrity of the 13C-labeled glucuronic acid core while establishing the allyl ester functionality that is crucial for its applications .
Applications in Biochemical Research
Allyl D-Glucuronate-13C6 serves as a critical tool in various areas of biochemical and pharmaceutical research, particularly in metabolic studies and drug development.
Drug Metabolism Studies
One of the primary applications of Allyl D-Glucuronate-13C6 is in the synthesis of 1β-O-acyl glucuronides, which are important metabolites of carboxylic acid-containing drugs. The 13C-labeling allows researchers to track these metabolites through complex biological matrices using mass spectrometry techniques .
Glycosaminoglycan Research
Allyl D-Glucuronate-13C6 is utilized in studies investigating glycosaminoglycan (GAG) biosynthesis and modification. Its structural similarity to natural sugar substrates enables it to interact specifically with enzymes involved in GAG biosynthetic pathways, making it valuable for probing enzyme specificity and function in vitro .
Enzyme Studies
The compound has been instrumental in research focusing on UDP-glucuronosyltransferases (UGTs), a class of enzymes that catalyze the transfer of glucuronic acid to small hydrophobic molecules. This interaction is vital for understanding xenobiotic modification and the metabolism of endogenous substances .
Medicinal Chemistry Applications
In medicinal chemistry, Allyl D-Glucuronate-13C6 has been employed in the synthesis of metabolites of nonsteroidal anti-inflammatory drugs (NSAIDs) such as diclofenac. The Mitsunobu reaction of diclofenac with allyl glucuronate followed by Pd(0)-catalyzed deprotection produces acyl glucuronide metabolites that are crucial for toxicological studies .
| Supplier | Catalog Number | Package Size | Price (USD) |
|---|---|---|---|
| Toronto Research Chemicals | TRC-A555402 | 1 mg | $275.00 |
| US Biological | 001821 | 1 mg | $638.00 |
| Medical Isotopes, Inc. | C19446 | 1 mg | $1,025.00 |
| American Custom Chemicals | RGL0000053 | 5 mg | $497.38 |
| Coompo Research Chemicals | C200469 | Various | Custom pricing |
These price differences reflect variations in purity, packaging, and supplier overhead costs .
Biological Significance and Related Pathways
Understanding the biological context of glucuronides provides insight into the importance of Allyl D-Glucuronate-13C6 as a research tool.
Glucuronidation in Drug Metabolism
Glucuronidation represents a major phase II metabolic pathway for many drugs and xenobiotics. The process involves the conjugation of glucuronic acid to substrates containing nucleophilic functional groups (hydroxyl, carboxyl, amino, or thiol). This conjugation generally increases water solubility and facilitates excretion .
Relationship to Glycosaminoglycan Metabolism
Glycosaminoglycans (GAGs) are long, unbranched polysaccharides consisting of repeating disaccharide units. The degradation of GAGs involves a series of exolytic glycosidases and sulfatases, including enzymes that act on glucuronate residues. Research using labeled glucuronates has contributed significantly to understanding these complex metabolic pathways .
Future Research Directions
The continued development and application of labeled compounds like Allyl D-Glucuronate-13C6 present several promising research avenues.
Advanced Metabolomics Applications
With improvements in mass spectrometry and NMR technologies, 13C-labeled compounds will likely play an increasingly important role in metabolomics studies, offering enhanced sensitivity and specificity for tracking metabolic transformations in complex biological systems .
Drug Development Applications
The use of Allyl D-Glucuronate-13C6 in synthesizing acyl glucuronide metabolites will continue to be valuable in drug development, particularly in assessing the potential toxicity of drug candidates that form reactive acyl glucuronide metabolites .
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